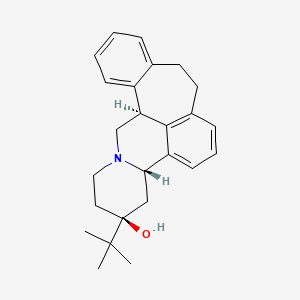

(+)-Butaclamol

Description

Historical Context and Initial Classification of Butaclamol within Pharmacological Research

Butaclamol emerged from research into novel antipsychotic agents and was initially classified as a dopamine (B1211576) receptor antagonist. nih.govguidetopharmacology.org It belongs to the benzocycloheptapyridoisoquinoline class of compounds. tocris.com Early studies in the 1970s demonstrated its potential as a neuroleptic, a class of drugs used to manage psychosis. nih.govnih.gov These investigations revealed that butaclamol's mechanism of action involved the blockade of dopamine receptors in the brain. tocris.com This was a significant finding, as it further solidified the "dopamine hypothesis" of schizophrenia, which posited that an overactivity of dopaminergic pathways was a key contributor to the symptoms of the disorder.

Significance of Enantiomeric Resolution in Early Investigations of Butaclamol

A pivotal moment in the scientific understanding of butaclamol came with the resolution of its racemic mixture into its two mirror-image isomers, or enantiomers: (+)-butaclamol and (-)-butaclamol. nih.govnih.gov This separation was crucial because it revealed a stark difference in their pharmacological activity, a phenomenon known as stereoselectivity. nih.govnih.gov

Behavioral studies in animal models demonstrated that the neuroleptic effects were almost exclusively associated with the (+)-enantiomer. nih.govcdnsciencepub.com For instance, this compound was effective in abolishing amphetamine-induced stereotyped behaviors in rats, a common screening test for antipsychotic efficacy. nih.govcdnsciencepub.com In stark contrast, the (-)-enantiomer was found to be behaviorally inert, even at doses hundreds of times higher than the effective dose of the (+)-form. nih.govcdnsciencepub.com This absolute optical specificity was a compelling piece of evidence that the biological target of butaclamol, the dopamine receptor, possessed a chiral environment, meaning it could differentiate between the three-dimensional structures of the two enantiomers. nih.govnih.gov

This discovery had profound implications for drug design and development, emphasizing the importance of considering stereochemistry in the creation of new therapeutic agents. The clear distinction in activity between the enantiomers of butaclamol provided researchers with a powerful tool to probe the specific interactions between a ligand and its receptor.

Role of this compound as a Benchmark Ligand in Receptor Pharmacology

The high affinity and stereoselectivity of this compound for dopamine receptors established it as a benchmark ligand in receptor pharmacology. cdnsciencepub.comnih.gov A benchmark ligand is a well-characterized compound used as a standard for comparison in the study of receptors. This compound has been instrumental in defining the binding characteristics of dopamine receptors, particularly the D2 subtype. nih.govnih.gov

In competitive binding assays, this compound is often used to define non-specific binding, allowing researchers to accurately quantify the specific binding of a radiolabeled ligand to its target receptor. researchgate.net Its high affinity and slow dissociation rate from the receptor made it particularly useful for these types of experiments.

Furthermore, the significant difference in binding affinity between this compound and (-)-butaclamol has been used to validate the dopaminergic nature of a newly identified binding site. A large ratio of the inhibitory constant (Ki) of the (-)-enantiomer to the (+)-enantiomer is considered strong evidence for the involvement of a dopamine receptor. nih.gov

Beyond the dopamine D2 receptor, this compound has also been shown to have affinity for other dopamine receptor subtypes, including D3 and D4, as well as for sigma receptors. nih.govnih.govsigmaaldrich.com This broader pharmacological profile has allowed its use as a research probe to investigate the roles of these other receptors in the central nervous system.

The following tables summarize the binding affinities of this compound for various dopamine and sigma receptor subtypes, highlighting its potency and selectivity.

Table 1: Binding Affinity of this compound for Human Dopamine Receptor Subtypes

Table 2: Comparative Binding Affinities of Butaclamol Enantiomers

Table 3: Binding Affinity of this compound for Sigma Receptors

Structure

2D Structure

3D Structure

Properties

CAS No. |

56245-67-1 |

|---|---|

Molecular Formula |

C25H31NO |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m0/s1 |

InChI Key |

ZZJYIKPMDIWRSN-HWBMXIPRSA-N |

SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

Isomeric SMILES |

CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O |

Canonical SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

Synonyms |

AY 23,028 AY-23,028 AY23,028 Butaclamol Butaclamol Hydrochloride Hydrochloride, Butaclamol |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in Butaclamol Derivatives

Strategies for the Stereoselective Synthesis of Butaclamol and its Enantiomers

The primary challenge in producing enantiomerically pure (+)-butaclamol lies in controlling its complex, rigid three-dimensional structure, which features multiple chiral centers. While direct asymmetric synthesis presents a formidable challenge, the resolution of the racemic mixture has been the most documented and effective strategy for isolating the desired enantiomers.

Chiral Resolution Techniques:

The separation of racemic butaclamol into its constituent (+) and (-) enantiomers is a crucial step to harness its therapeutic potential. High-performance liquid chromatography (HPLC) has proven to be a successful technique for this purpose. Specifically, the use of a chiral stationary phase (CSP) is instrumental in achieving separation.

One effective method involves a vancomycin (B549263) macrocyclic antibiotic-based CSP (Chirobiotic V). This CSP's complex structure, featuring multiple chiral centers, aromatic rings, and hydrogen bond donor/acceptor sites, allows for differential interaction with the butaclamol enantiomers. The enantiomers fit differently into the chiral sites of the stationary phase, leading to different retention times and enabling their separation.

Another common and broadly applicable method for chiral resolution is the formation of diastereomeric salts. This process involves reacting the racemic mixture (e.g., a base like butaclamol) with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. Once separated, the resolving agent can be chemically removed to yield the pure enantiomers of the original compound.

| Resolution Strategy | Description | Key Principle |

| Chiral HPLC | Separation of enantiomers using a high-performance liquid chromatography column that contains a chiral stationary phase (CSP). | Differential interaction (e.g., hydrogen bonding, steric hindrance) between each enantiomer and the chiral stationary phase leads to different elution times. |

| Diastereomeric Salt Formation | Reaction of the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. | Diastereomers have distinct physical properties (e.g., solubility), allowing for their separation by conventional techniques like crystallization. |

Exploration of Synthetic Routes for Structural Analogs of Butaclamol

The synthesis of structural analogs of butaclamol has been a valuable strategy for probing the structural requirements of the dopamine (B1211576) receptor and for developing compounds with potentially improved pharmacological profiles. These synthetic efforts often focus on modifying specific regions of the butaclamol scaffold to understand how these changes affect receptor binding and activity.

Researchers have successfully synthesized several analogs by making modifications in what is known as the "ring E region" of the molecule. Notable examples include:

Anhydrobutaclamol

Deoxybutaclamol

Pharmacological evaluation of these compounds revealed that both anhydrobutaclamol and deoxybutaclamol were equipotent to butaclamol, providing valuable insights for mapping the central dopamine receptor. The analysis of both active and inactive analogs helped to confirm the existence of a lipophilic accessory binding site on the receptor.

Further synthetic explorations have led to the creation of other derivatives, including:

Spin-labeled analogues: These are created by attaching a stable free radical (a spin label) to the butaclamol structure. These analogues are useful tools for studying drug-receptor interactions using techniques like electron spin resonance (ESR) spectroscopy.

Amino derivatives: The synthesis of these compounds, where the hydroxyl group is replaced by an amino group, also contributes to the understanding of the structure-activity relationship.

The synthesis of these analogs often involves multi-step reaction sequences starting from key intermediates in the butaclamol synthesis, allowing for systematic structural modifications.

Impact of Synthetic Chemistry on Accessing Pharmacologically Relevant Enantiomers

The case of butaclamol is a classic illustration of the critical role of synthetic chemistry in modern pharmacology. The ability to isolate or selectively synthesize specific enantiomers of a drug is paramount when the desired therapeutic effect is confined to one stereoisomer.

Research has unequivocally demonstrated that the antipsychotic activity of butaclamol resides in the (+)-enantiomer. In contrast, the (-)-enantiomer is behaviorally inactive, even at doses 100 to 500 times higher than the effective dose of the (+) form. This stark difference in activity is a direct consequence of the stereospecific nature of the dopamine receptor.

The stereoselectivity is quantified by the binding affinities of the enantiomers to the receptor. Studies on the specific binding of radiolabeled ligands to dopamine receptors have shown a dramatic preference for the (+)-enantiomer.

| Enantiomer Pair | Receptor Binding Affinity Ratio (eutomer/distomer) |

| This compound / (-)-Butaclamol | 3000 |

| Dexclamol / (-)-analogue | 151 |

| (+)-Isobutaclamol / (-)-Isobutaclamol | 146 |

| (Data sourced from in vitro tests on calf caudate nucleus homogenates) |

As the table shows, the binding affinity ratio for the butaclamol enantiomers is exceptionally high, indicating that the receptor can distinguish between the mirror-image molecules with extreme precision. Administering the racemic mixture would mean that 50% of the substance is inactive, representing metabolic waste and potentially contributing to unforeseen effects.

Therefore, synthetic methodologies, particularly chiral resolution, are not merely academic exercises but essential tools for producing a safe and effective therapeutic agent. By providing access to enantiomerically pure this compound, synthetic chemistry enables the administration of the active principle, optimizing therapeutic efficacy and minimizing the chemical burden on the patient.

Molecular Pharmacology of Dopamine Receptor Interactions by + Butaclamol

Affinities and Selectivities for Dopamine (B1211576) Receptor Subtypes

High Affinity for Dopamine D2 Receptors

(+)-Butaclamol is a potent antagonist at dopamine D2 receptors, a characteristic that has made it a valuable research tool for studying dopamine-mediated disorders like schizophrenia. ontosight.ai Its high affinity for the D2 receptor subtype is well-documented in numerous binding studies. For instance, in competition studies with the radiolabeled agonist [3H]-dopamine on human D2 receptors, this compound demonstrated a pEC50 of 8.58, corresponding to a concentration of 2.6 nM for full inhibition of dopamine binding. doi.org Another study reported a Ki value of approximately 1 nM for this compound at the D2 receptor. doi.org

The interaction of this compound with D2 receptors is also stereoselective, a key feature of its pharmacological profile. cdnsciencepub.com This stereoselectivity is evident in its ability to block D2 dopaminergic receptors, as shown by the reduction in uptake of 18F-spiperone in the cerebellum. taylorandfrancis.com Furthermore, the effects of this compound on forskolin-stimulated cyclic AMP accumulation are mediated directly through the D2 receptor, as these effects are inhibited by pertussis toxin, indicating a role for Gi/Go proteins. kent.ac.uk Research has also suggested that this compound acts as an inverse agonist at human D2 dopamine receptors. kent.ac.uk

Table 1: Binding Affinity of this compound for Dopamine D2 Receptors

| Receptor Subtype | Ligand | Assay Type | pEC50 | Ki (nM) | Source |

|---|---|---|---|---|---|

| Human D2 | [3H]-dopamine | Competition Binding | 8.58 | 2.6 | doi.org |

| Human D2 | - | Competition Binding | - | ~1 | doi.org |

Interactions with Dopamine D1, D3, D4, and D5 Receptors

While exhibiting high affinity for D2 receptors, this compound also interacts with other dopamine receptor subtypes, albeit with varying affinities. In studies using human recombinant dopamine receptor subtypes, this compound's binding affinity for D1 receptors was found to be lower than for D2-like receptors. isciii.es Specifically, the binding affinities of levomepromazine (B1675116) for the rD2L, rD2S, rD3, and rD4.2 receptors were significantly greater than its affinity for D1 receptors. isciii.es

For the D4 receptor, studies have shown that this compound has a lower affinity compared to other antagonists like haloperidol (B65202). nih.gov In one study, the rank order of potency for dopamine receptor antagonists at the D4 receptor was haloperidol > chlorpromazine (B137089) > domperidone (B1670879) > this compound. nih.gov This indicates a degree of selectivity of this compound for the D2 over the D4 subtype.

Regarding the D5 receptor, it has been noted that butaclamol has a lower affinity for D5 receptors compared to dopamine itself. taylorandfrancis.com The use of this compound is also common in defining non-specific binding in assays for D1 and D3 receptors. For example, it is used to define nonspecific binding of [3H]SCH 23390 in D1 receptor binding assays and in assays for D3 receptors. nih.govnih.gov

Table 2: Comparative Binding Profile of this compound at Dopamine Receptor Subtypes

| Receptor Subtype | Relative Affinity/Potency | Source |

|---|---|---|

| D1 | Lower affinity compared to D2-like receptors. | isciii.es |

| D3 | Used to define non-specific binding in assays. | nih.gov |

| D4 | Lower affinity than haloperidol, chlorpromazine, and domperidone. | nih.gov |

| D5 | Lower affinity compared to dopamine. | taylorandfrancis.com |

Stereochemical Specificity of Dopamine Receptor Antagonism

Comparative Potency of this compound vs. (-)-Butaclamol in Dopamine Receptor Binding

The pharmacological activity of butaclamol is highly dependent on its stereochemistry, with the (+)-enantiomer being significantly more potent as a dopamine receptor antagonist than the (-)-enantiomer. ncats.ioresearchgate.net This stereoselectivity is a hallmark of its interaction with dopamine receptors. cdnsciencepub.com

In studies of [3H]-spiroperidol binding in the human retina, this compound was found to be approximately 1000-fold more potent than its (-)-stereoisomer in inhibiting the binding. nih.gov This pronounced difference in potency underscores the specific conformational requirements of the dopamine receptor binding site. Similarly, in studies of the dopamine D4 receptor, this compound demonstrated higher activity than (-)-butaclamol. nih.gov

The inactive isomer, (-)-butaclamol, often serves as a negative control in research to confirm the stereospecificity of the observed effects. kent.ac.ukpnas.org For example, while this compound can increase cyclic AMP accumulation in cells expressing D2 receptors, (-)-butaclamol does not exhibit this effect. kent.ac.uk This stark contrast in activity between the two enantiomers highlights the precise molecular recognition involved in butaclamol's interaction with dopamine receptors.

Table 3: Stereoselective Potency of Butaclamol Enantiomers

| Receptor/System | Potency Comparison | Fold Difference | Source |

|---|---|---|---|

| Dopamine Receptors (Human Retina) | This compound > (-)-Butaclamol | ~1000 | nih.gov |

| Dopamine D4 Receptor | This compound > (-)-Butaclamol | - | nih.gov |

| D2 Receptor (cAMP accumulation) | This compound active, (-)-Butaclamol inactive | - | kent.ac.uk |

Characterization of Specific Stereoisomeric Binding Sites and Mechanisms

The stereoselectivity of butaclamol's action is attributed to the specific three-dimensional structure of the dopamine receptor's binding pocket, which preferentially accommodates the (+)-isomer. Research suggests the presence of a lipophilic accessory binding site that accommodates the tert-butyl group of butaclamol, contributing to its high affinity and stereospecificity. cdnsciencepub.com The axial orientation of substituents can significantly reduce activity, further emphasizing the precise structural requirements for binding. cdnsciencepub.com

Studies investigating the mechanism of action have shown that some inverse agonists, including this compound, stabilize the uncoupled form of the D2 receptor. reading.ac.uknih.gov In competition binding studies, the data for this compound fit a two-binding site model in the absence of GTP but a one-binding site model in its presence, indicating a differential interaction with G-protein-coupled and -uncoupled states of the receptor. reading.ac.uknih.gov The ability of this compound to act as an inverse agonist is more potent in the presence of GDP. reading.ac.uknih.gov

Allosteric Modulation of Dopamine Receptors by this compound

Current research primarily focuses on the orthosteric interaction of this compound with dopamine receptors, where it competes directly with dopamine for the primary binding site. However, the broader concept of allosteric modulation of dopamine receptors is an active area of investigation. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, offering potential for greater subtype selectivity and a more nuanced modulation of receptor function. mdpi.com

While there is no direct evidence to suggest that this compound itself acts as an allosteric modulator, it is used as a tool in studies aimed at identifying and characterizing allosteric modulators of dopamine receptors. For instance, in assays designed to find positive allosteric modulators (PAMs) of the D1 dopamine receptor, this compound is used to determine non-specific binding. nih.gov Similarly, in studies of D2 receptor allosteric modulation, this compound is employed to define nonspecific interactions of radioligands. nih.gov

The identification of PAMs for D2 and D3 receptors has been reported, with some compounds showing stereoselective interactions. doi.orgresearchgate.net These findings highlight the potential for developing drugs that fine-tune dopaminergic signaling. While this compound's primary role is that of a competitive antagonist and inverse agonist, its use in these studies is crucial for advancing the understanding of dopamine receptor pharmacology, including the potential for allosteric modulation.

Ligand-Induced Conformational Changes at Dopamine Receptors

This compound, acting as an inverse agonist at dopamine receptors, induces significant conformational changes upon binding, which are crucial for its pharmacological activity. Research has shown that the binding of this compound stabilizes the receptor in an inactive state. This induced conformational change has been demonstrated in studies involving dopamine receptor oligomers. For instance, in living cells expressing D1 dopamine receptor homooligomers, the presence of this compound was found to lock the receptors in a specific conformation that prevented their normal trafficking from the cell surface to the nucleus. nih.gov This retention of the entire receptor complex at the cell surface is a direct consequence of the conformational state induced by the occupancy of the ligand-binding pocket by this compound. nih.gov Upon removal of the drug, the receptors could once again translocate to the nucleus, indicating the reversibility of the conformational change. nih.gov

Further evidence of ligand-induced conformational shifts comes from studies on the dopamine D2 receptor (D2R). The activation of G protein-coupled receptors (GPCRs) involves a change in the relative orientations of the transmembrane (TM) helices. wikipedia.org In the case of the D2R, which can exist as a homodimer, the interface between the protomers is dynamic and changes depending on the bound ligand. Inverse agonists, such as this compound and sulpiride, have been shown to alter the structure of the TM4 dimer interface. pnas.org Specifically, these inverse agonists decrease the crosslinking of certain cysteine residues (like W160C) and increase it at others (like I158C) within the TM4 segment, which is consistent with the stabilization of a distinct, inactive receptor conformation. pnas.org This contrasts with the effect of agonists like dopamine, which produce the opposite pattern of crosslinking, highlighting that agonists and inverse agonists stabilize fundamentally different receptor conformations. pnas.org

Influence of Ionic Environment on Receptor-Ligand Interactions

The ionic environment, particularly the concentration of sodium ions (Na+), can allosterically modulate the binding of ligands to many G protein-coupled receptors, including dopamine receptors. nih.govplos.org Sodium ions are thought to bind within a conserved pocket in the receptor, neutralizing a negative charge and stabilizing an inactive conformation. nih.gov This often leads to an increased binding affinity for antagonists and inverse agonists. plos.org

However, studies have demonstrated that the binding of this compound to both D2 and D3 dopamine receptors is notably insensitive to the presence of sodium ions. plos.orgelifesciences.org In radioligand competition binding assays, the affinity of this compound was not significantly different in buffers containing NaCl compared to those containing N-methyl-D-glucamine (NMDG), an organic cation used to control for ionic strength. plos.org This characteristic distinguishes this compound from a number of other dopamine receptor antagonists.

Table 1: Effect of Sodium Ions on the Binding Affinity of Various Antagonists at D2 and D3 Dopamine Receptors

| Compound | Effect of Sodium Ions on Binding Affinity | Receptor Subtype(s) | Reference |

|---|---|---|---|

| This compound | Unaffected | D2, D3 | plos.orgelifesciences.org |

| Spiperone (B1681076) | Unaffected | D2, D3 | plos.orgelifesciences.org |

| SB-277011-A | Increased | D2, D3 | plos.org |

| L,741,626 | Increased | D2, D3 | plos.org |

| (-)-Sulpiride | Increased | D2 | elifesciences.org |

| Eticlopride | Increased | D2 | elifesciences.org |

| Raclopride (B1662589) | Increased | D2 | elifesciences.org |

| Clozapine | Affected by ionic strength, not specifically by Na+ | D2, D3 | plos.org |

This table was generated based on data from published research findings. plos.orgelifesciences.org

This insensitivity suggests that the conformational state stabilized by this compound is not further influenced by the allosteric modulation of sodium ions, unlike other ligands that rely on or are enhanced by this interaction. plos.org

G Protein Coupling and Signal Transduction Pathways Modulated by Dopamine Receptor Blockade

Effects on Adenylyl Cyclase Activity and cAMP Production

Dopamine receptors are classically divided into two families based on their coupling to the adenylyl cyclase system. D1-like receptors (D1 and D5) typically couple to the stimulatory G protein (Gαs) to increase the production of cyclic adenosine (B11128) monophosphate (cAMP), whereas D2-like receptors (D2, D3, D4) couple to the inhibitory G protein (Gαi/o) to decrease adenylyl cyclase activity. sigmaaldrich.compnas.org

This compound demonstrates inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of the receptor. nih.gov This is particularly evident at the D1-like receptors. In systems expressing the human dopamine D1A and D1B receptors, this compound was shown to decrease basal cAMP levels. nih.gov The inhibitory effect was more pronounced at the D1B receptor, which exhibits higher constitutive activity and thus a higher basal level of cAMP. nih.gov Similarly, inverse agonism by butaclamol has been reported in recombinant systems expressing D1 and D5 receptors. news-medical.net By inhibiting both basal and agonist-stimulated adenylyl cyclase activity, this compound effectively blocks this key signaling pathway. jneurosci.org

Table 2: Inverse Agonist Effect of this compound on Basal cAMP Levels

| Receptor Subtype | Effect of this compound | Observation | Reference |

|---|---|---|---|

| Human Dopamine D1A | Decrease in basal cAMP | Acts as an inverse agonist | nih.gov |

| Human Dopamine D1B | Pronounced decrease in basal cAMP | Effect is greater than at D1A due to higher basal activity | nih.gov |

| Human Dopamine D5 | Decrease in basal activity | Acts as an inverse agonist in recombinant systems | news-medical.net |

This table summarizes the observed effects of this compound on cAMP production as reported in scientific literature. nih.govnews-medical.net

Receptor Coupling to Intracellular Signaling Cascades

The primary mechanism of dopamine receptor signaling is the activation of heterotrimeric G proteins, which in turn modulate various intracellular effector systems. pressbooks.pubub.edu The binding of an agonist promotes a conformational change in the receptor, allowing it to catalyze the exchange of GDP for GTP on the Gα subunit, leading to G protein activation and dissociation. wikipedia.orgpressbooks.pub As an antagonist and inverse agonist, this compound blocks these initial steps in the signaling cascade.

Direct evidence for the impact of this compound on G protein coupling comes from [35S]GTPγS binding assays, which measure the activation of G proteins. Studies have shown that this compound is a potent inhibitor of [35S]GTPγS binding at the D2 receptor. elifesciences.org This indicates that it not only prevents agonist-induced G protein activation but also reduces the basal level of receptor-G protein coupling, a hallmark of inverse agonism. elifesciences.org Its ability to inhibit G protein activation is significantly greater than that of other antagonists like raclopride and (-)-sulpiride. elifesciences.org

Beyond the adenylyl cyclase pathway, dopamine receptors can couple to other signaling cascades. For example, D1-like receptor stimulation can activate phospholipase C, a response that may be mediated by D1-D2 receptor heterodimers. news-medical.net By binding to these receptors and stabilizing an inactive conformation, this compound would be expected to block such alternative signaling pathways as well. The conformational state stabilized by butaclamol at the D2 receptor has been directly linked to a reduced ability to couple with and activate G proteins, thereby inhibiting downstream signaling events. pnas.org

Preclinical Pharmacological Characterization in in Vitro and Ex Vivo Models

Receptor Binding Assays Utilizing (+)-Butaclamol as a Reference Antagonist

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. In the context of dopamine (B1211576) receptor research, this compound has served as a critical tool to define non-specific binding and to characterize the binding properties of other compounds.

Radioligand Displacement Studies with [3H]-Spiperone and [3H]-Haloperidol

Radioligand displacement assays using tritiated ([3H]) forms of spiperone (B1681076) and haloperidol (B65202) have been pivotal in elucidating the binding characteristics of this compound and other dopamine antagonists. In these assays, this compound is often used to define non-specific binding, which is the portion of radioligand binding that is not displaced by a high concentration of an unlabeled specific ligand. researchgate.net

Studies have shown that this compound competes with high affinity for [3H]-spiperone binding sites in various brain regions, including the caudate nucleus, mesolimbic areas, and frontal cortex. nih.gov The stereospecificity of this interaction is a key finding, with the (+)-enantiomer of butaclamol being significantly more potent than its inactive (-)-stereoisomer. nih.gov This stereoselective binding is a hallmark of its interaction with dopamine D2 receptors. nih.govresearchgate.net

Similarly, in assays with [3H]-haloperidol, this compound effectively inhibits stereospecific binding, further confirming its potent interaction with dopamine receptors. researchgate.net The inhibitory potencies of various antipsychotic drugs, including this compound, in these binding assays have been shown to correlate with their clinical doses for managing schizophrenia. researchgate.net

| Radioligand | Brain Region | Key Findings |

| [3H]-Spiperone | Caudate Nucleus, Mesolimbic regions, Frontal Cortex | This compound demonstrates high-affinity competition for binding sites. nih.gov |

| [3H]-Haloperidol | Rat Brain Striata | This compound is used to define the stereospecific component of binding. researchgate.net |

Application in Assays for Dopamine D3 and D4 Receptor Selectivity

While this compound is a potent D2 antagonist, its utility extends to assays for determining the selectivity of novel compounds for the D3 and D4 dopamine receptor subtypes. The D2-like receptor family, which includes D2, D3, and D4 receptors, shares significant homology, making the development of subtype-selective ligands challenging. tocris.com

In competition binding assays for the D3 receptor, often using [3H]-spiperone or [3H]-methylspiperone, this compound is employed to determine non-specific binding. nih.govnih.govplos.org This allows for the accurate calculation of the binding affinities (Ki values) of test compounds for the D3 receptor. For instance, studies examining the effects of sodium ions on antagonist binding to D2 and D3 receptors used this compound to define non-specific binding in their radioligand competition assays. nih.govplos.org

Similarly, in the characterization of D4 receptor ligands, this compound serves as a reference antagonist. In assays using cell lines expressing the human D4 receptor, the stereoselective binding of compounds is often confirmed by the higher potency of this compound compared to its (-)-enantiomer. nih.gov For example, in the evaluation of a novel radioligand for the D4 receptor, [125I]L-750,667, this compound showed higher activity than (-)-butaclamol, demonstrating stereoselective binding. nih.gov

| Receptor Subtype | Assay Type | Role of this compound |

| Dopamine D3 | Radioligand Competition Binding | Defines non-specific binding. nih.govplos.org |

| Dopamine D4 | Radioligand Binding | Demonstrates stereoselective binding as a reference antagonist. nih.gov |

Neurochemical Effects in Non-Human Mammalian Systems

Beyond its receptor binding properties, the administration of this compound induces significant neurochemical changes in the brains of non-human mammals, providing further evidence of its mechanism of action.

Modulation of Dopamine Turnover in Discrete Brain Regions

Studies in rats have demonstrated that butyrophenones, including this compound, accelerate dopamine turnover in brain regions rich in dopamine terminals, such as the caudate nucleus and mesolimbic areas. nih.gov This effect is consistent with the blockade of dopamine receptors, which leads to a compensatory increase in the synthesis and release of dopamine. Interestingly, these studies have shown that while dopamine turnover is significantly altered, serotonin (B10506) turnover remains unaffected by these compounds. nih.gov

Alterations in Neuropeptide Content (e.g., Neurotensin) in Central Nervous System

Chronic administration of clinically effective neuroleptic drugs, including this compound, has been shown to increase the concentration of the neuropeptide neurotensin (B549771) in dopamine terminal regions of the rat brain. nih.gov Neurotensin is closely associated with dopamine neurons and is believed to play a role in the therapeutic effects of antipsychotic medications. nih.govcapes.gov.br

Research has shown that three weeks of daily injections of this compound significantly increased neurotensin content in the caudate nucleus and nucleus accumbens of rats. nih.gov In contrast, the inactive stereoisomer, (-)-Butaclamol, had no such effect. nih.gov These findings support the hypothesis that D2 receptor blockade is a prerequisite for the observed increases in neurotensin concentrations following antipsychotic drug treatment. nih.gov

| Neurochemical Effect | Brain Region | Key Findings |

| Dopamine Turnover | Caudate Nucleus, Mesolimbic regions | This compound accelerates dopamine turnover without affecting serotonin turnover. nih.gov |

| Neurotensin Content | Caudate Nucleus, Nucleus Accumbens | Chronic administration of this compound significantly increases neurotensin levels. nih.gov |

Electrophysiological and Cellular Assays

The functional consequences of this compound's interaction with dopamine receptors have been investigated using electrophysiological and cellular assays. These techniques provide a more dynamic understanding of its antagonist properties.

In electrophysiological studies, this compound has been used to antagonize the effects of dopamine agonists on the firing rate of dopamine neurons. For example, the inhibitory effects of putative autoreceptor-selective dopamine agonists on A10 dopamine neurons can be blocked by the D2 receptor antagonist this compound, but not by its inactive enantiomer, (-)-butaclamol. psu.edu

Cell-based assays, such as those measuring changes in intracellular signaling molecules like cyclic AMP (cAMP) or calcium, are also crucial for characterizing the functional activity of dopamine receptor ligands. uni-regensburg.de In these assays, this compound is used as a reference antagonist to block the effects of dopamine agonists. For instance, in cells expressing dopamine receptors, the activation of D2-like receptors typically leads to an inhibition of cAMP synthesis. uni-regensburg.de this compound can be used to reverse this inhibition, confirming the D2-mediated mechanism. Furthermore, in cellular assays designed for high-throughput screening, this compound is used to determine non-specific signals and validate the assay's specificity. nih.gov

In Vitro Studies of Dopamine Receptor-Mediated Responses

This compound is a potent antagonist at dopamine receptors, a characteristic that has been extensively documented through various in vitro models. Its interactions have been characterized at multiple dopamine receptor subtypes, primarily the D1-like (D1, D5) and D2-like (D2, D3, D4) families.

Radioligand binding assays have been fundamental in quantifying the affinity of this compound for these receptors. In studies using NS20Y neuroblastoma cells, which possess D1 receptors coupled to adenylate cyclase, this compound demonstrated a high affinity with an inhibitory constant (Kᵢ) of 5 nM. nih.gov This was in stark contrast to its enantiomer, (-)-butaclamol, which was found to be ineffective (Kᵢ > 3 µM), highlighting the pronounced stereoselectivity of the D1 receptor for this compound. nih.gov Similarly, in studies of the human D4 receptor expressed in human embryonic kidney (HEK) cells, this compound showed significantly higher activity than its (-)-enantiomer. nih.gov The compound is frequently used in binding assays at a high concentration (e.g., 1-20 µM) to define non-specific binding, a testament to its strong and reliable interaction with dopamine receptors. frontiersin.orgresearchgate.netmdpi.comsnmjournals.orgnih.govmdpi.com

While potent, this compound is generally considered a nonselective dopamine antagonist, as it binds with high affinity to multiple subtypes. nih.govacs.org For instance, it binds effectively to both D2 and D3 receptors without significant selectivity between them. acs.org In competitive binding studies in nonhuman primate caudate-putamen, this compound was among the least selective antagonists between D1 and D2 sites. nih.gov

Table 1: Binding Affinity (Ki) of this compound at Dopamine Receptor Subtypes

| Receptor Subtype | Cell/Tissue Preparation | Ki Value (nM) | Reference |

|---|---|---|---|

| D1 | NS20Y neuroblastoma cells | 5 | nih.gov |

| D2 | Rat Striatum | Similar to Superior Colliculus | nih.gov |

| D3 | Human D3 receptor | High Affinity (non-selective vs D2) | acs.org |

| D4 | hD4 HEK cells | High Affinity | nih.gov |

Functional assays have further elucidated the antagonistic properties of this compound. In D1-expressing NS20Y cells, it effectively blocks the accumulation of cyclic AMP (cAMP) stimulated by dopamine agonists. nih.gov At D2-like receptors, which are negatively coupled to adenylyl cyclase, this compound demonstrates a clear rank order of potency among other antagonists like spiperone and sulpiride. nih.gov It has been shown to completely block the effects of D2 receptor agonists in various functional assays. unc.eduresearchgate.net Schild analysis, a method used to characterize antagonist activity, suggests that this compound acts as a competitive antagonist at the D2 receptor. nih.gov

Beyond simple competitive antagonism, some studies have characterized this compound as an inverse agonist. researchgate.netbiorxiv.org Inverse agonists stabilize the receptor in an inactive conformation, reducing its basal, agonist-independent activity. At the D2 receptor, this compound has been shown to stabilize the uncoupled form of the receptor at the expense of the G-protein-coupled form. researchgate.net This was observed in competition ligand-binding studies where the presence of GTP, which uncouples receptors from G-proteins, altered the binding characteristics of this compound. researchgate.net In BRET-based assays, this compound increased the signal, indicative of inverse agonist activity at the D2 receptor, by stabilizing the Go heterotrimer. biorxiv.org

Influence on Cellular Viability and Apoptotic Pathways

The influence of butaclamol on cellular viability and apoptosis is strongly stereoselective, with the (+)- and (-)-enantiomers often exerting distinct, and sometimes opposing, effects. This is particularly evident in comparative studies related to its dopamine receptor activity and in other cellular contexts.

Research has shown that the (-)-enantiomer of butaclamol can have cytoprotective and anti-apoptotic effects in specific models. In studies of gentamicin-induced ototoxicity, (-)-butaclamol was identified as a potent protective agent. mdpi.comresearchgate.netnih.gov It significantly enhanced the viability of HEI-OC1 auditory cells and zebrafish neuromasts exposed to gentamicin. mdpi.comresearchgate.netnih.gov Mechanistically, (-)-butaclamol was found to inhibit the intrinsic apoptotic pathway, as demonstrated by a reduction in TUNEL-positive cells. mdpi.comnih.gov This anti-apoptotic effect was associated with the downregulation of pro-apoptotic proteins BAX and caspase-3, and the upregulation of the anti-apoptotic protein BCL-2. mdpi.comnih.gov Furthermore, (-)-butaclamol was shown to preserve mitochondrial membrane potential, suggesting a role in maintaining mitochondrial homeostasis. mdpi.comresearchgate.netnih.gov

Conversely, studies focusing on this compound have not reported similar protective effects. The neuroleptic activity of butaclamol is known to reside almost exclusively in the (+)-enantiomer, which is directly linked to its potent dopamine receptor blockade. researchgate.net In the context of multidrug resistance (MDR) in cancer cells, the enantiomers of butaclamol have been studied for their ability to interact with ABC transporters like P-glycoprotein (ABCB1). iiarjournals.orgiiarjournals.orgnih.gov While both enantiomers can inhibit the transporter, some studies suggest a weak enantio-selectivity. iiarjournals.orgiiarjournals.org One study reported that the ABC transporters of MDR cells were more sensitive to (-)-butaclamol than to its (+)-stereoisomeric counterpart. nih.gov

In terms of direct cytotoxicity, some research indicates that butaclamol (racemic or unspecified enantiomer) does not induce cytotoxicity at concentrations where it inhibits other cellular pathways. journal-dtt.orgjournal-dtt.org When the stereoisomers were specifically tested for their ability to induce apoptosis in mouse lymphoma cells, levo- and dextromepromazine (another chiral phenothiazine) had similar effects, while cis- and trans-clopenthixol were less effective than a positive control. nih.gov This suggests that the relationship between the stereochemistry of these compounds and their effects on apoptotic pathways can be complex and cell-type dependent. A study on the MCF7 breast cancer cell line found that the (+) enantiomer of a different compound, YH239-EE, induced significantly more apoptosis and necrosis than the (-) enantiomer, highlighting how stereochemistry can be a critical determinant of cytotoxic efficacy. waocp.org While not directly about butaclamol, this underscores the principle of enantiomeric differences in inducing cell death pathways.

Table 2: Comparative Effects of Butaclamol Enantiomers on Cellular Viability and Apoptosis

| Enantiomer | Model System | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| (-)-Butaclamol | Gentamicin-induced ototoxicity (HEI-OC1 cells, zebrafish) | Cytoprotective, Anti-apoptotic | Inhibition of intrinsic apoptosis (↓ BAX, ↓ caspase-3, ↑ BCL-2), preservation of mitochondrial membrane potential | mdpi.comresearchgate.netnih.gov |

| This compound | Multidrug resistant (MDR) cells | Weaker inhibitor of ABC transporters compared to (-) enantiomer | Weak enantioselectivity for P-glycoprotein | nih.gov |

| Racemic/Unspecified Butaclamol | THP-1 Lucia ISG cells | No cytotoxicity at tested concentrations | Not applicable | journal-dtt.orgjournal-dtt.org |

Investigation of + Butaclamol in Non Human Animal Models of Neurobiological Function

Assessment of Dopaminergic System Engagement

The dopaminergic system plays a crucial role in various behavioral and physiological processes, including motor control, reward, and hormone regulation. (+)-Butaclamol's interaction with this system has been a primary area of investigation.

Antagonism of Amphetamine-Induced Stereotyped Behaviors in Rodents

This compound has demonstrated significant antagonism of amphetamine-induced stereotyped behaviors in rodent models nih.govcdnsciencepub.comscispace.com. Amphetamine, a stimulant that increases dopaminergic neurotransmission, elicits repetitive, invariant behaviors such as sniffing, licking, and gnawing, collectively known as stereotypy. Studies have shown that this compound effectively abolishes or significantly reduces these amphetamine-induced stereotypies nih.govcdnsciencepub.com. This antagonism is indicative of this compound's action as a dopamine (B1211576) receptor antagonist, blocking the overstimulation of dopamine pathways that underlies amphetamine's behavioral effects nih.govcdnsciencepub.comvbspu.ac.in.

Modulation of Conditioned Avoidance Responses and Motor Activity

Beyond stereotypy, this compound has been evaluated for its effects on other behaviors mediated by the dopaminergic system, including conditioned avoidance responses and general motor activity nih.govcdnsciencepub.commdpi.comnih.gov. Research indicates that this compound inhibits lever-pressing responses in continuous (Sidman) avoidance procedures and blocks discriminated avoidance behavior in rodents nih.govcdnsciencepub.com. Furthermore, it has been observed to decrease ambulation and rearing in the open field test, suggesting a modulation of general motor activity nih.govcdnsciencepub.com. These findings align with its profile as a neuroleptic agent that influences motor control and learned behaviors.

Effects on Hormone Secretion (e.g., Prolactin and Growth Hormone) in Animal Models

The influence of this compound on hormone secretion, particularly prolactin and growth hormone, has also been explored in animal models nih.govresearchgate.netnih.gov. As a dopamine receptor antagonist, this compound has been shown to elevate prolactin plasma concentrations in rats nih.govkarger.comcapes.gov.br. This effect is consistent with the known inhibitory role of dopamine on prolactin release; blockade of dopamine receptors by this compound disinhibits prolactin secretion nih.govkarger.comcapes.gov.broup.com. Regarding growth hormone (GH), studies have indicated that while this compound may reduce mean GH plasma concentrations, it does not alter the basic configuration or periodicity of GH secretory bursts nih.gov. This suggests a complex, possibly minor, role of dopaminergic neurons in facilitating episodic GH secretion nih.gov.

Comparative Behavioral Pharmacology of Butaclamol Enantiomers

A significant aspect of butaclamol research has been the comparison of its optical enantiomers, this compound and (-)-Butaclamol, to understand the stereospecificity of its pharmacological actions.

Demonstrated Optical Specificity for Behavioral Phenotypes

Behavioral studies have consistently demonstrated that the neuroleptic and dopaminergic activities of butaclamol are highly stereospecific, residing almost exclusively in the (+)-enantiomer nih.govcdnsciencepub.comoup.comvbspu.ac.in. The observed effects on behaviors such as amphetamine-induced stereotypy, conditioned avoidance, and motor activity are attributable to the specific three-dimensional structure of this compound, highlighting the precise fit required for interaction with its target receptors nih.govcdnsciencepub.com.

Examination of (-)-Butaclamol as a Behaviorally Inactive Stereoisomer in Dopaminergic Contexts

In stark contrast to its (+) counterpart, (-)-Butaclamol has been found to be largely behaviorally inactive in the dopaminergic contexts where this compound exerts significant effects nih.govcdnsciencepub.comvbspu.ac.inoup.com. Studies have shown that (-)-Butaclamol is devoid of activity at doses 100 to 500 times larger than those effective for this compound in blocking amphetamine-induced stereotypy and modulating motor activity nih.govcdnsciencepub.com. Similarly, in studies examining neurotensin (B549771) content in rat brain regions, chronic administration of (-)-Butaclamol did not increase neurotensin levels, unlike this compound nih.gov. This pronounced difference in efficacy underscores the critical role of stereochemistry in the pharmacological profile of butaclamol, with the (-)-enantiomer serving as a behaviorally inactive stereoisomer in these dopaminergic assays nih.govcdnsciencepub.comvbspu.ac.inoup.com.

Structure Activity Relationship Sar Studies of + Butaclamol Analogs

Identification of Pharmacophoric Elements Critical for Dopamine (B1211576) Receptor Binding

Butaclamol's efficacy as a dopamine receptor ligand stems from specific structural features that enable interaction with the receptor binding site. Early SAR studies, including those involving modifications to the butaclamol scaffold, have identified key regions crucial for affinity. The molecule's relatively rigid conformation, compared to more flexible neuroleptics, has been noted as important for defining its pharmacophore for D2 receptor antagonist activity nih.gov. Investigations into the mapping of the central dopamine receptor suggest the presence of a planar catechol-like primary binding site, composed of alpha and beta regions, with specific dimensions and spatial orientation relative to the ligand's nitrogen atom and complementary hydrogen bond donor sites nih.gov. While butaclamol itself is not a catechol, its structure is understood to engage with these critical receptor features. Furthermore, the binding of butaclamol to dopamine receptors exhibits significant stereospecificity, indicating that precise three-dimensional arrangement of atoms is essential for optimal interaction capes.gov.brpnas.org.

Rational Design and Synthesis of Butaclamol Derivatives to Probe Receptor Subtype Selectivity

A significant challenge in dopamine receptor pharmacology is achieving selectivity among the highly homologous D2-like receptor subtypes (D2, D3, and D4). Butaclamol itself generally displays a lack of selectivity between D2 and D3 receptors acs.orgpsu.edunih.gov. Consequently, the rational design of butaclamol analogs has aimed to introduce structural modifications that exploit subtle differences in the binding pockets of these receptor subtypes. This approach involves systematically altering parts of the butaclamol molecule, such as the benzyl (B1604629) moiety or the benzothiazepine (B8601423) amide core, to confer preferential affinity for specific dopamine receptor subtypes. While direct examples of butaclamol derivatives designed for high subtype selectivity are less extensively detailed in the provided literature compared to other scaffolds, the principles derived from SAR studies on related dopamine ligands inform this strategy. For instance, modifications in related compound series, such as the introduction of para-substituents on phenyl rings or the use of specific heterocyclic replacements, have been shown to enhance D4 receptor selectivity unimi.itacs.orgchemrxiv.orgingentaconnect.com. These studies underscore the importance of fine-tuning the chemical structure to achieve targeted interactions with distinct receptor subtypes.

Influence of Substituent Modifications on Receptor Affinity and Functional Activity

SAR studies on butaclamol analogs have systematically explored the impact of structural modifications on receptor binding affinity and functional activity.

Modifications to the Benzyl Moiety: Alterations to the benzyl ring have revealed specific trends in receptor affinity. For example, the presence of a meta-methoxy substituent on the benzyl ring has been observed to improve potency, whereas an ortho-methoxy substituent is poorly tolerated, leading to a significant loss in activity nih.govacs.org. Generally, para-substituents on the benzyl ring are well-tolerated, with many showing comparable or improved affinities nih.govacs.org. However, increasing the steric bulk of these substituents can sometimes decrease potency nih.govacs.org.

Modifications to the Benzothiazepine Amide Moiety: Changes within the benzothiazepine amide core also significantly influence activity. Methyl substitution at a particular position (e.g., on the benzothiazepine amide) has been shown to increase potency, whereas larger alkyl groups (e.g., n-propyl, benzyl) tend to decrease it nih.govacs.org. The complete removal of an ethyl group from this moiety resulted in a loss of activity, highlighting its importance nih.govacs.org.

Other Structural Modifications: Other structural variations, such as the benzo pnas.orgacs.orgcyclohepta analog isobutaclamol, have been found to be equipotent to butaclamol, suggesting that minor modifications to the ring system can be accommodated without loss of affinity nih.gov. Anhydrobutaclamol and deoxybutaclamol were also identified as equipotent to butaclamol, indicating that certain modifications can be tolerated researchgate.net. Furthermore, the binding of (+)-butaclamol to dopamine receptors has been shown to be unaffected by the presence of sodium ions, a characteristic that distinguishes it from some other antagonists and may reflect a unique interaction mechanism or receptor conformation sensitivity plos.org.

Table 1: Influence of Substituent Modifications on Receptor Affinity (Examples from Butaclamol Analogs)

| Compound/Analog | Modification | Receptor Target | Affinity (e.g., AC50) | Reference |

| Butaclamol (Reference) | N/A | D2-like | 0.280 μM | nih.govacs.org |

| Analogue 14 | m-methoxy on benzyl ring | D2-like | 0.112 μM | nih.govacs.org |

| Analogue 15 | o-methoxy on benzyl ring | D2-like | 4.46 μM | nih.govacs.org |

| Analogue 32 | Methyl substitution on benzothiazepine amide | D2-like | 0.112 μM | nih.govacs.org |

| Analogue 33 | n-propyl on benzothiazepine amide | D2-like | 0.705 μM | nih.govacs.org |

| Analogue 34 | Benzyl on benzothiazepine amide | D2-like | 8.87 μM | nih.govacs.org |

| Anhydrobutaclamol | Ring modification | Dopamine R. | Equipotent to Butaclamol | researchgate.net |

| Deoxybutaclamol | Ring modification | Dopamine R. | Equipotent to Butaclamol | researchgate.net |

Enantiomeric SAR: Differential Contributions of Stereochemistry to Binding and Activity

Stereochemistry plays a critical role in the pharmacological activity of butaclamol and its analogs at dopamine receptors. Studies have consistently demonstrated that the enantiomers of butaclamol exhibit significantly different affinities and activities.

For instance, in binding assays with D2-like receptors, this compound was found to be approximately 300-fold more potent than (-)-butaclamol in displacing radioligands like [³H]-spiroperidol capes.gov.br. This pronounced stereoselectivity is a hallmark of many dopamine receptor ligands. While one study indicated that (-)-butaclamol might be more potent in inhibiting [³H]dopamine binding pnas.org, the higher potency of this compound in displacing [³H]-spiroperidol from D2-like receptors is a key finding for its antagonist profile capes.gov.br.

Beyond simple binding affinity, stereochemistry dictates functional activity. In studies of butaclamol analogs, it was observed that while racemic mixtures might show activity, the separated enantiomers often displayed differential effects, with one enantiomer retaining significant affinity and functional activity, while the other was largely inactive nih.govacs.org. This suggests that the receptor binding site is highly specific for the three-dimensional conformation presented by one enantiomer.

Furthermore, this compound has been characterized as an inverse agonist at D2 receptors, stabilizing an uncoupled form of the receptor reading.ac.ukresearchgate.net. The stereospecificity extends to this functional property, with differences in binding affinities to coupled versus uncoupled receptor states being statistically significant for this compound reading.ac.uk. The same enantiomers that show greater affinity for D2 receptors also exhibit higher affinities for D1 receptors, indicating that stereochemical requirements are conserved across different dopamine receptor subtypes nih.gov.

Table 2: Enantiomeric Potency Comparison for Butaclamol and Analogs

| Compound/Analog | Enantiomer | Receptor Target | Affinity (e.g., Ki or IC50) | Ratio/Selectivity | Reference |

| This compound | (+) | D2-like | 6.9 nM (KD) | 300-fold more active than (-) | capes.gov.br |

| (-)-Butaclamol | (-) | D2-like | N/A | N/A | capes.gov.br |

| Butaclamol | Racemic | D2 | ~1 nM | N/A | pnas.org |

| Butaclamol | (-) | D2 | Higher potency than (+) | N/A | pnas.org |

| Butaclamol | (+) | D2 | Lower potency than (-) | N/A | pnas.org |

| Potent Racemic Analog | Racemic | D2-like | < 0.1 μM | N/A | nih.govacs.org |

| Corresponding Chiral | (S)- | D2-like | < 0.1 μM | Active | nih.govacs.org |

| Corresponding Chiral | (R)- | D2-like | N/A | Inactive | nih.govacs.org |

Computational and Structural Biology Approaches in Butaclamol Research

Molecular Docking and Ligand-Protein Interaction Profiling at Dopamine (B1211576) Receptors

Molecular docking serves as a crucial computational tool for predicting the binding orientation and affinity of a ligand within the active site of a target protein. This technique is fundamental in rational drug design, enabling the exploration of molecular interactions that drive ligand-receptor recognition. In the context of (+)-Butaclamol, molecular docking studies have been employed to investigate its binding profile across various dopamine receptor subtypes (D1-D5).

Research has utilized molecular docking to examine how this compound, often serving as a reference antagonist or inverse agonist, interacts with the binding pockets of dopamine receptors. These studies aim to identify key amino acid residues within the receptor that form specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with the ligand. For instance, docking studies have been performed on dopamine receptors, with compounds like this compound used as positive controls or benchmarks to validate the docking protocols mdpi.comtandfonline.com. While specific binding energies or detailed interaction profiles for this compound across all dopamine receptor subtypes are not universally detailed in the reviewed literature, its role as an antagonist and inverse agonist at these receptors is consistently reported, suggesting a strong binding affinity and specific interaction patterns within the orthosteric binding pocket acs.orgncats.io. The methodology often involves preparing receptor structures (e.g., from crystal structures or homology models) and then docking the ligand to predict favorable binding poses and estimate binding affinities tandfonline.commdpi.com.

Homology Modeling and Receptor Structure Analysis to Elucidate Binding Modes

Given the challenges in experimentally determining the three-dimensional structures of membrane-bound proteins like dopamine receptors, homology modeling has emerged as a vital technique. This approach leverages known protein structures (templates) with significant sequence similarity to build a structural model of the target receptor. These models are then used to understand how ligands, such as this compound, interact with the receptor at a molecular level.

Homology modeling has been instrumental in providing structural insights into dopamine receptor subtypes, particularly when experimental structures were unavailable google.com. For example, structural models of the D2 dopamine receptor (D2R) have been generated by using the crystal structure of the D3 subtype as a template, owing to their high sequence homology google.comfrontiersin.org. These models have been crucial for analyzing the binding modes of various ligands, including antagonists like this compound frontiersin.orgresearchgate.net. By mapping the modifications in different regions of the butaclamol molecule, researchers have used these structural insights to propose models of the dopamine receptor, identifying key features of the binding site, such as a planar catechol primary binding site and associated lipophilic accessory binding sites nih.govnih.gov. These models help to rationalize observed pharmacological data and the stereoselectivity of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butaclamol Series

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is critical for understanding which structural features are responsible for a compound's efficacy and for designing new molecules with improved properties. For dopamine receptor ligands, QSAR studies have been extensively pursued to guide the development of novel antipsychotics and other CNS-acting agents.

QSAR studies for dopamine receptor antagonists, including those related to the butaclamol scaffold, aim to correlate structural descriptors with binding affinities or functional activities. For instance, a universal 3D QSAR model for dopamine D2 receptor antagonists has been developed, utilizing a dataset of 176 compounds. This model, employing Comparative Molecular Field Analysis (CoMFA), achieved a cross-validated coefficient (Q²) of 0.76 and an R² of 0.92, demonstrating its predictive power mdpi.com. Such models allow for the identification of critical steric and electrostatic features that dictate binding efficacy. While direct QSAR studies specifically on a broad series of butaclamol analogs are not extensively detailed in the provided snippets, the principles of QSAR are applied to related neuroleptic compounds targeting dopamine receptors, with the aim of understanding structure-activity relationships that can be extrapolated or applied to the butaclamol class nih.govnih.govresearchgate.net.

Dynamics and Conformational Analysis of Butaclamol Binding to Target Proteins

Understanding the dynamic nature of ligand-receptor interactions and the conformational changes induced in the receptor upon binding is essential for a complete picture of drug action. Molecular dynamics (MD) simulations provide a powerful means to explore these dynamic processes over time.

Studies employing explicit solvent molecular dynamics (MD) simulations, often coupled with MM-PBSA (Molecular Mechanics with Poisson-Boltzmann and Surface Area solvation) methods, have been used to investigate the effects of this compound binding on the tertiary structure of the D2L dopamine receptor researchgate.net. These simulations suggest that this compound, as an inverse agonist, favors the stabilization of the inactive conformation of the D2LR. This stabilization is proposed to occur by weakening specific interactions between the receptor and the inhibitory G protein (Gαi), thereby hindering the receptor's ability to inhibit its effector pathways researchgate.netreading.ac.uk. Furthermore, the analysis of this compound's behavior in the presence of GTP and GDP, and its ability to stabilize distinct receptor states (coupled vs. uncoupled), has been supported by simulations based on the extended ternary complex model reading.ac.uknih.gov. The pKa value of this compound (7.2) also informs its dynamic behavior, indicating that it exists in a partially protonated state at physiological pH, which can influence its interaction with the receptor binding site nih.gov.

Emerging Research Areas and Novel Mechanistic Insights for Butaclamol

Investigation of Butaclamol as an Inhibitor of Cytosolic DNA Sensor cGAS in Innate Immune Cells

Recent research has identified a novel role for butaclamol as an inhibitor of the cytosolic DNA sensor, cyclic GMP-AMP synthase (cGAS). journal-dtt.org The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can be a sign of pathogen infection or cellular damage. nih.govtargetmol.com Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). journal-dtt.orgnih.gov This molecule then activates the STING protein, triggering a downstream cascade that leads to the production of type I interferons and other inflammatory cytokines to mount an immune response. journal-dtt.org

While essential for host defense, the overactivation of the cGAS pathway by self-DNA can lead to autoimmune and chronic inflammatory diseases. journal-dtt.org Consequently, inhibitors of this pathway are of significant therapeutic interest. Studies have demonstrated that butaclamol effectively inhibits the activation of cGAS induced by dsDNA. journal-dtt.org Mechanistically, butaclamol was found to suppress the enzymatic activity of cGAS, thereby reducing the dsDNA-induced generation of 2'3'-cGAMP. journal-dtt.org Importantly, the inhibitory action of butaclamol is specific to cGAS, as it does not suppress the activation of the downstream STING protein by a direct STING agonist. journal-dtt.org This inhibition of cGAS activation ultimately results in the reduced expression of target genes like IFN-β. journal-dtt.org The effectiveness of butaclamol on both human and mouse cGAS activity has been confirmed in human monocytes and primary mouse bone marrow-derived dendritic cells. journal-dtt.org

These findings present butaclamol as a novel cGAS inhibitor, suggesting its potential for development as a therapeutic agent for the prevention and treatment of cGAS-related immune disorders. journal-dtt.org

| Finding | Description | Experimental Evidence | Source |

|---|---|---|---|

| Target of Inhibition | Butaclamol directly inhibits the cytosolic DNA sensor cGAS. | Demonstrated reduction in cGAS activation using an IFN-stimulated response elements-dependent luciferase reporter assay. | journal-dtt.org |

| Mechanism of Action | It reduces the enzymatic production of 2'3'-cGAMP by cGAS. | Measurements showed decreased levels of 2'3'-cGAMP in cells treated with butaclamol following dsDNA stimulation. | journal-dtt.org |

| Specificity | The inhibition is specific to cGAS and does not affect the downstream STING protein. | Butaclamol did not suppress STING activation induced by a direct STING agonist. | journal-dtt.org |

| Cellular Effect | Inhibition of the cGAS pathway leads to a reduction in the production of type I interferons (e.g., IFN-β). | Confirmed a decrease in interferon mRNA levels in human and mouse innate immune cells. | journal-dtt.org |

Differentiation of Pharmacological Profiles of Enantiomers in Non-Dopaminergic Systems

The pharmacological actions of butaclamol are stereospecific, with its enantiomers, (+)-butaclamol and (-)-butaclamol, exhibiting distinct biological activities. While the neuroleptic effects are almost exclusively attributed to the (+)-enantiomer's interaction with dopamine (B1211576) receptors, recent research has uncovered significant, non-dopaminergic actions of the (-)-enantiomer, particularly its otoprotective effects. nih.govnih.govcdnsciencepub.com

Gentamicin, an aminoglycoside antibiotic, is known to cause irreversible sensorineural hearing loss due to its ototoxic effects on inner ear hair cells. nih.govmdpi.com Studies have identified (-)-butaclamol as a potent protective agent against this gentamicin-induced cytotoxicity. nih.govmdpi.com Its protective mechanisms are multifaceted and involve the modulation of several key cellular pathways:

Inhibition of Apoptosis: (-)-Butaclamol mitigates gentamicin-induced apoptosis. This is evidenced by a reduction in TUNEL-positive cells and the modulation of key apoptotic proteins, including the upregulation of the anti-apoptotic protein BCL-2 and the downregulation of the pro-apoptotic protein BAX and cleaved caspase-3. nih.gov

Activation of Pro-Survival Signaling: The compound enhances cell survival by activating critical signaling pathways. Western blot analyses show that (-)-butaclamol treatment leads to the activation of the AKT/mTOR and ERK pathways, which are crucial for promoting cell survival and proliferation. nih.govresearchgate.net

Reduction of Oxidative Stress and Restoration of Homeostasis: (-)-Butaclamol effectively reduces intracellular oxidative stress and restores autophagic activity, as confirmed by CellROX and LysoTracker assays. nih.gov Furthermore, it helps preserve mitochondrial membrane potential, indicating a protective effect on mitochondrial integrity, which is vital for cellular energy and survival. nih.govmdpi.com

This distinct pharmacological profile of (-)-butaclamol highlights its therapeutic potential for preventing or treating ototoxicity and underscores the importance of studying the individual enantiomers of chiral drugs to uncover novel therapeutic applications outside their primary mechanism of action. nih.gov

| Protective Mechanism | Key Molecular Effects | Cellular Outcome | Source |

|---|---|---|---|

| Anti-Apoptosis | Upregulation of BCL-2; Downregulation of BAX and cleaved caspase-3. | Inhibition of programmed cell death in hair cells. | nih.gov |

| Pro-Survival Signaling | Activation of AKT/mTOR and ERK pathways. | Enhanced cell viability and protection against cytotoxic insults. | nih.govresearchgate.net |

| Mitochondrial Protection | Preservation of mitochondrial membrane potential. | Maintenance of cellular energy status and mitochondrial integrity. | nih.govmdpi.com |

| Cellular Homeostasis | Mitigation of oxidative stress and restoration of autophagic activity. | Reduction of cellular damage and restoration of normal cellular function. | nih.gov |

Butaclamol as a Tool for Studying Other Receptor Systems (e.g., Sigma Receptors)

Beyond its well-characterized effects on dopamine receptors, butaclamol's affinity for other receptor systems, particularly sigma (σ) receptors, makes it a valuable pharmacological tool for research. nih.gov Sigma receptors are unique proteins, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, which are distinct from other receptor families. sigmaaldrich.com They are involved in a wide range of cellular functions and have been implicated in various conditions, including neurodegenerative diseases, cancer, pain, and addiction. rsc.org

Many antipsychotic drugs, including haloperidol (B65202) and butaclamol, bind to sigma receptors with significant affinity. nih.gov This cross-reactivity allows researchers to use butaclamol to probe the structure and function of these enigmatic receptors. The stereoselectivity of butaclamol is also relevant in this context, as sigma receptor subtypes can exhibit preferences for specific stereoisomers. For instance, the σ1 subtype is known for its high affinity for the (+)-stereoisomer of benzomorphans, while σ2 receptors show a slight preference for (–)-isomers. sigmaaldrich.com

By using butaclamol in competitive binding assays and functional studies, researchers can:

Characterize the binding pockets of sigma receptors.

Elucidate the downstream signaling pathways modulated by sigma receptor ligands.

Help differentiate the physiological and pathological roles of σ1 and σ2 subtypes.

Develop more selective and potent ligands for therapeutic purposes.

The use of established drugs like butaclamol, with known multi-receptor binding profiles, provides a crucial reference point for exploring the pharmacology of less-understood targets like the sigma receptor system.

Methodological Frameworks in Butaclamol Research

Design of Radioligand Binding Experiments for Characterizing Specific vs. Nonspecific Binding

Radioligand binding assays are a cornerstone for characterizing the interaction of compounds like (+)-Butaclamol with their target receptors. nih.govyoutube.com These experiments are meticulously designed to distinguish between binding to the receptor of interest (specific binding) and binding to other sites such as membranes, filters, or unrelated proteins (nonspecific binding). graphpad.comumich.edu

The fundamental principle involves incubating a biological sample (e.g., tissue homogenates, cultured cells) containing the target receptor with a radiolabeled ligand (a version of a drug tagged with a radioactive isotope). nih.gov The total binding is measured by quantifying the radioactivity in the sample after separating the bound from the free radioligand, typically through filtration.

To isolate specific binding, a parallel experiment is conducted where, in addition to the radioligand, a very high concentration of an unlabeled competing drug is added. This unlabeled drug occupies nearly all the specific receptor sites, meaning any remaining radioactivity detected is due to the radioligand binding to nonspecific sites. graphpad.comuam.esuwec.edu The specific binding is then calculated by subtracting the nonspecific binding from the total binding. graphpad.com

This compound itself is frequently used as this unlabeled competitor in assays for D2-like dopamine (B1211576) receptors due to its high affinity. By saturating the specific dopamine receptor sites, it allows researchers to accurately quantify the nonspecific binding of a given radioligand.

Table 1: Conceptual Design of a Radioligand Binding Assay

| Tube Condition | Components | Measurement | Interpretation |

|---|---|---|---|

| Total Binding | Receptor Preparation + Radioligand | Counts Per Minute (CPM) | Represents specific binding + nonspecific binding |

| Nonspecific Binding | Receptor Preparation + Radioligand + High Concentration of Unlabeled Competitor (e.g., this compound) | Counts Per Minute (CPM) | Represents only nonspecific binding |

| Specific Binding | (Total Binding CPM) - (Nonspecific Binding CPM) | Calculated CPM | Represents binding to the target receptor |

Saturation experiments, where increasing concentrations of a radioligand are used, allow for the determination of key receptor parameters: the receptor density (Bmax) and the radioligand's affinity for the receptor (Kd). nih.govumich.edu

Approaches for Investigating Stereospecificity in Pharmacological Assays

Butaclamol exists as two enantiomers (mirror-image isomers), this compound and (-)-Butaclamol. researchgate.net A critical aspect of its pharmacology is the pronounced stereospecificity of its effects, meaning that the biological activity resides almost exclusively in one of the two isomers. askfilo.com Pharmacological assays are designed to demonstrate this absolute optical specificity.

The primary approach involves a direct comparison of the activity of the two enantiomers in various assays. Research has consistently shown that the antipsychotic and dopamine receptor blocking activity of the racemic mixture is attributable solely to the (+)-enantiomer. askfilo.comnih.gov

For example, behavioral studies in rats have shown that this compound is highly effective at abolishing amphetamine-induced stereotyped behavior and rotational behavior. nih.gov In stark contrast, the (-)-enantiomer is devoid of this behavioral activity even at doses 100-500 times higher than the effective dose of this compound. nih.gov This dramatic difference in potency is a clear demonstration of stereospecificity.

Similarly, in studies examining effects on neuropeptides in the rat brain, chronic administration of the potent D2 receptor antagonist this compound significantly increased neurotensin (B549771) (NT) content in the caudate nucleus and nucleus accumbens. nih.gov The inactive (-)-stereoisomer, however, had no such effect. nih.gov These findings reinforce the hypothesis that D2 receptor blockade is the mechanism responsible for these neurochemical changes and that this action is exclusive to the (+)-enantiomer.

Table 2: Stereospecific Activity of Butaclamol Enantiomers

| Assay / Model | This compound Activity | (-)-Butaclamol Activity | Reference |

|---|---|---|---|

| Amphetamine-Induced Stereotyped Behavior (Rat) | Active (abolished at 0.1-0.3 mg/kg) | Inactive (at 100-500x higher doses) | nih.gov |

| Neurotensin (NT) Content in Rat Brain | Significantly increased NT in caudate nucleus and nucleus accumbens | No effect on NT levels | nih.gov |

In Vitro Cellular Models and Organismal Systems for Studying Butaclamol's Effects

A variety of models are used to explore the biological effects of butaclamol isomers, ranging from immortalized cell lines to whole organisms.

HEI-OC1 Cells: The House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line is a valuable in vitro model for auditory research, as these cells share characteristics with the hair cells of the inner ear. mdpi.com Studies have utilized HEI-OC1 cells to screen for compounds that can protect against ototoxicity. In this context, research has focused on the protective effects of (-)-Butaclamol against damage induced by the antibiotic gentamicin. mdpi.comnih.govresearchgate.net Co-treatment with (-)-Butaclamol was found to significantly enhance the viability of gentamicin-treated HEI-OC1 cells. mdpi.comnih.gov Mechanistic studies revealed that (-)-Butaclamol exerts this protective effect by inhibiting apoptosis, as shown by the upregulation of the anti-apoptotic protein BCL-2 and downregulation of the pro-apoptotic proteins BAX and caspase-3. mdpi.comnih.gov Furthermore, (-)-Butaclamol was shown to activate key pro-survival signaling pathways, such as AKT/mTOR and ERK. nih.govresearchgate.net

Zebrafish Neuromasts: The zebrafish (Danio rerio) is a powerful in vivo model for developmental and toxicological studies. nih.gov Its lateral line system contains sensory organs called neuromasts, which possess hair cells that are structurally and functionally analogous to those in the human inner ear. frontiersin.orgelifesciences.org This makes the zebrafish an excellent system for screening compounds for otoprotective effects. nih.gov Research has demonstrated that (-)-Butaclamol offers robust protection against gentamicin-induced hair cell death in zebrafish neuromasts. mdpi.comnih.govnih.gov Treatment with (-)-Butaclamol significantly mitigated the loss of hair cells in zebrafish larvae exposed to gentamicin. researchgate.net These in vivo findings corroborate the protective effects observed in the HEI-OC1 cell line and also show that (-)-Butaclamol can mitigate oxidative stress and preserve mitochondrial membrane potential in these hair cells. nih.gov